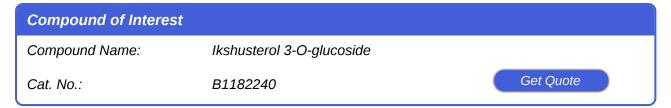


A Technical Guide to Ikshusterol 3-O-glucoside: Properties, Protocols, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ikshusterol 3-O-glucoside**, a naturally occurring steroidal glycoside. It details the compound's physical and chemical properties, its primary biological activity as a snake venom inhibitor, and standardized experimental protocols for its isolation, characterization, and bioactivity assessment.

Physical and Chemical Properties

Ikshusterol 3-O-glucoside is a plant-derived phytochemical first isolated from Clematis gouriana.[1] Its structure consists of a complex steroidal aglycone, ikshusterol, linked at the C-3 position to a β -D-glucopyranosyl moiety. This glycosidic linkage significantly influences its solubility and biological interactions.

Quantitative Data Summary

The known physical and chemical properties of **Ikshusterol 3-O-glucoside** are summarized in the table below. It is important to note that some of these values are predicted based on computational analysis.



Property	Value	Source(s)
CAS Number	112137-81-2	[2][3]
Molecular Formula	C35H60O7	[2]
Molecular Weight	592.85 g/mol	[2]
Predicted Boiling Point	704.8 ± 60.0 °C	[4]
Predicted Density	1.17 ± 0.1 g/cm ³	[4]
Predicted pKa	12.91 ± 0.70	[4]
SMILES	O[C@H]1[C@]2([H]) INVALID-LINKCCINVALID- LINKC(C)C">C@@([H]) [C@]4(C)C(CINVALID-LINKINVALID-LINK [C@H]5O)CO">C@@HCC4)= C1	[2]

Spectral Data

The definitive structure of **Ikshusterol 3-O-glucoside** was elucidated using a combination of spectroscopic methods, including UV, FTIR, NMR, and GC-MS-EI.[1] While specific spectral data from the original isolation is not publicly itemized, the characterization of similar steroidal glucosides, such as β -sitosterol-3-O- β -D-glucoside, relies on key signals. For instance, in ¹³C NMR, the anomeric carbon (C-1') of the glucose moiety typically appears around 100-105 ppm, confirming the glycosidic linkage.[5] Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns that distinguish the aglycone and sugar components.[6][7]

Biological Activity and Mechanism of Action

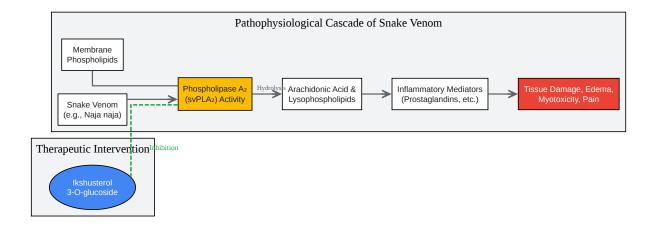
The most significant reported biological activity of **Ikshusterol 3-O-glucoside** is its potent inhibitory effect on snake venom Phospholipase A₂ (svPLA₂).[1][8] This positions it as a promising candidate for the development of novel antivenom therapeutics.

**2.1. Inhibition of Phospholipase A2 (PLA2) **



Snake venom PLA₂ enzymes are major contributors to the local and systemic pathology of envenomation.[9][10] They catalyze the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid and lysophospholipids.[10] These products are precursors to potent inflammatory mediators like prostaglandins and leukotrienes, leading to edema, pain, myotoxicity (muscle damage), and anticoagulant effects.[9][10]

Ikshusterol 3-O-glucoside acts as a direct inhibitor of PLA₂.[1][8] Computational docking studies suggest it binds to the active site of the enzyme, preventing it from accessing its phospholipid substrate.[1] By neutralizing PLA₂, the compound effectively halts the downstream inflammatory cascade, thereby mitigating the toxic effects of the venom.[8]



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Caption: Mechanism of PLA₂ inhibition by Ikshusterol 3-O-glucoside.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and functional analysis of **Ikshusterol 3-O-glucoside**, based on standard practices for natural product chemistry and enzymology.



Protocol: Extraction and Isolation

The isolation of steroidal glycosides from plant matter is a multi-step process involving extraction, partitioning, and chromatography.[11] This generalized workflow is adaptable for isolating **lkshusterol 3-O-glucoside** from sources like Clematis gouriana.[1]



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